{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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Overview
Description
{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a synthetic organic compound with the molecular formula C14H15N3O5S . This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same basic steps as in laboratory preparation, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for conditions such as inflammation and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- {2-[(3,4-Dimethoxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl}acetic acid
- 2-[(3,4-Dimethoxybenzylidene)hydrazono]-thiazolidin-4-one
Uniqueness
{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolidinone ring with a hydrazone linkage and a dimethoxybenzylidene moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H15N3O5S |
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Molecular Weight |
337.35 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C14H15N3O5S/c1-21-9-4-3-8(5-10(9)22-2)7-15-17-14-16-13(20)11(23-14)6-12(18)19/h3-5,7,11H,6H2,1-2H3,(H,18,19)(H,16,17,20)/b15-7+ |
InChI Key |
WUCUGRIUQCWWMK-VIZOYTHASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)OC |
Origin of Product |
United States |
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